molecular formula C16H19ClN4O4S B2642685 5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione CAS No. 874806-70-9

5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B2642685
CAS RN: 874806-70-9
M. Wt: 398.86
InChI Key: LEGKJKDLZIIWBH-UHFFFAOYSA-N
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Description

The compound “5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It appears to contain a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a sulfonyl group and a pyrimidine dione group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a sulfonyl group, and a pyrimidine dione group . The exact structure would need to be confirmed through techniques such as NMR and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and covalently-bonded unit count, can be computed .

Scientific Research Applications

Role in Antimicrobial Activity

Some derivatives of the chemical structure have been synthesized and tested for their antimicrobial properties. Notably, specific compounds demonstrated potent broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. However, these compounds were found to be inactive against Candida albicans, a pathogenic fungus, highlighting the selectivity and potential utility of these compounds in targeted antimicrobial therapies (Al-Turkistani et al., 2011).

Applications in Organic Crystal Engineering

In the field of organic crystal engineering, derivatives of this chemical structure have been explored for their unique crystalline properties and interactions with solvents like dimethyl sulfoxide (DMSO). These studies not only contribute to our understanding of supramolecular organization in crystals but also have implications for designing materials with specific optical properties, like second harmonic generation, which is akin to urea (Jagadish et al., 2003).

Utility in Anti-MRSA Drug Development

Researchers have synthesized piperazine-based phthalimide derivatives and evaluated them, especially focusing on their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). A specific derivative demonstrated promising antibacterial activity, indicating the potential of such compounds in developing new anti-MRSA drugs. The study also included toxicity evaluation, membrane damage studies, and in silico docking studies, providing a comprehensive view of the compound's bioactivity and safety profile (Prasad et al., 2023).

properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-18-11-14(15(22)19(2)16(18)23)26(24,25)21-8-6-20(7-9-21)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGKJKDLZIIWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione

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